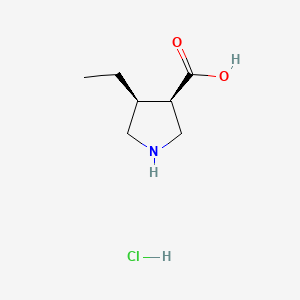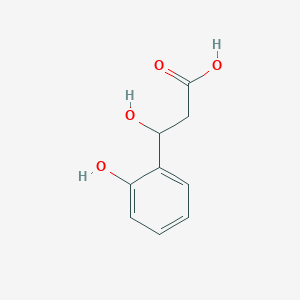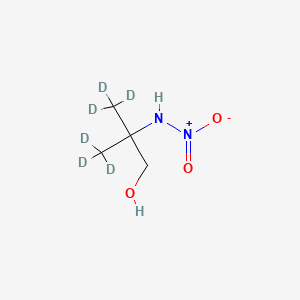
Ritonavir O-Beta-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ritonavir O-Beta-D-Glucuronide is a metabolite of Ritonavir, a selective HIV protease inhibitor. This compound is primarily used in COVID-19-related research . Ritonavir itself is known for its role in inhibiting the HIV viral proteinase enzyme, which is crucial for the replication of the virus .
Méthodes De Préparation
The synthesis of Ritonavir O-Beta-D-Glucuronide involves glucuronidation, a process where glucuronic acid is added to a substrate. This reaction is typically catalyzed by uridine 5’-diphospho-glucuronosyltransferases (UGTs) in the liver . Industrial production methods often involve the use of recombinant human enzymes in insect cell microsomes .
Analyse Des Réactions Chimiques
Ritonavir O-Beta-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Applications De Recherche Scientifique
Ritonavir O-Beta-D-Glucuronide has several scientific research applications:
Mécanisme D'action
Ritonavir O-Beta-D-Glucuronide exerts its effects by inhibiting the HIV viral proteinase enzyme, which is essential for the cleavage of the gag-pol polyprotein. This inhibition results in the production of noninfectious, immature viral particles . The compound also inhibits the cytochrome P450 CYP3A4 isoenzyme, which is involved in the metabolism of various drugs .
Comparaison Avec Des Composés Similaires
Ritonavir O-Beta-D-Glucuronide is unique due to its specific role as a metabolite of Ritonavir. Similar compounds include:
Morphine-6-glucuronide: A pharmacologically active glucuronide of morphine.
Propofol O-glucuronide: A metabolite of the anaesthetic propofol.
AZD4017 glucuronide: A metabolite of the 11β-HSD1 inhibitor AZD4017.
These compounds share the common feature of being glucuronides, but they differ in their parent compounds and specific biological activities.
Propriétés
Formule moléculaire |
C43H56N6O11S2 |
|---|---|
Poids moléculaire |
897.1 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S,3S,5S)-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenyl-2-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-3-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C43H56N6O11S2/c1-24(2)33(48-42(56)49(5)20-29-22-61-39(46-29)25(3)4)38(53)45-28(16-26-12-8-6-9-13-26)18-32(59-41-36(52)34(50)35(51)37(60-41)40(54)55)31(17-27-14-10-7-11-15-27)47-43(57)58-21-30-19-44-23-62-30/h6-15,19,22-25,28,31-37,41,50-52H,16-18,20-21H2,1-5H3,(H,45,53)(H,47,57)(H,48,56)(H,54,55)/t28-,31-,32-,33-,34-,35-,36+,37-,41+/m0/s1 |
Clé InChI |
WMFKMLDNCXIXQE-ZXOKULDVSA-N |
SMILES isomérique |
CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
SMILES canonique |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;[(2R,3S,4S,5S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl sulfate](/img/structure/B13430743.png)
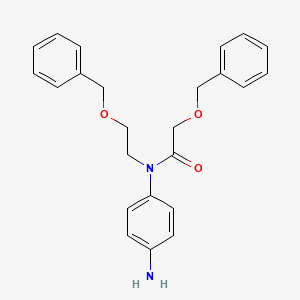
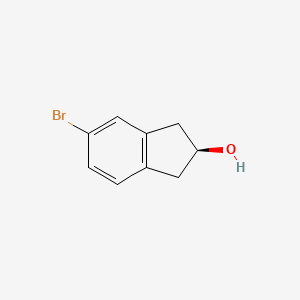
![(3aR,5S,6S,6aS)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-6-fluoro-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13430754.png)
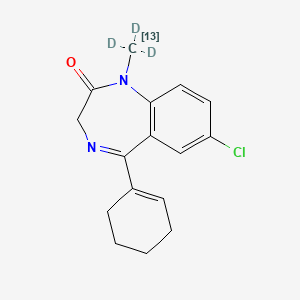
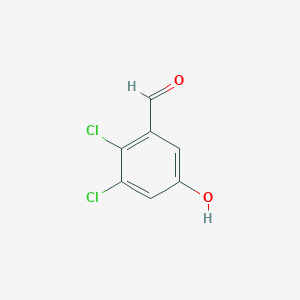
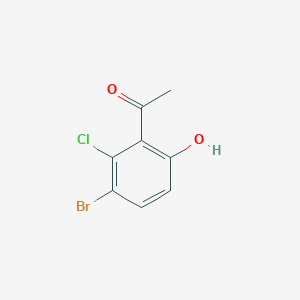

![2-(3-((2-((3-Chlorophenyl)amino)ethyl)amino)propyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B13430794.png)
![2-{2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13430796.png)
